Palasonin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione can be achieved through several methods. One common approach involves the Diels-Alder reaction between furan and maleic anhydride, followed by hydrogenation and epoxidation steps . The reaction conditions typically involve the use of a catalyst such as palladium on carbon for the hydrogenation step and a peracid for the epoxidation step.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as blister beetles, followed by purification processes. The extraction process includes solvent extraction and chromatographic techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for studying protein phosphatases.
Industry: It is used in the formulation of certain pharmaceuticals and as a pesticide.
Mechanism of Action
The mechanism of action of hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione involves the inhibition of protein phosphatase 2A (PP2A), a key enzyme in cellular signaling pathways. By inhibiting PP2A, the compound disrupts various cellular processes, leading to apoptosis in cancer cells . The molecular targets and pathways involved include the calcium/PKC-regulated endoplasmic reticulum stress pathway .
Comparison with Similar Compounds
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione can be compared with other similar compounds, such as:
Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione: This compound has similar structural features but differs in its methylation pattern.
Hexahydro-4,7-epoxyisobenzofuran-1,3-dione: Lacks the methyl group at the 3a position, leading to different chemical properties.
Properties
CAS No. |
127380-62-5 |
---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-2-methyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C9H10O4/c1-9-5-3-2-4(12-5)6(9)7(10)13-8(9)11/h4-6H,2-3H2,1H3/t4-,5+,6+,9+/m1/s1 |
InChI Key |
RJXMWQSSXZMNIT-OLHMAJIHSA-N |
SMILES |
CC12C3CCC(C1C(=O)OC2=O)O3 |
Isomeric SMILES |
C[C@]12[C@@H]3CC[C@H]([C@H]1C(=O)OC2=O)O3 |
Canonical SMILES |
CC12C3CCC(C1C(=O)OC2=O)O3 |
Synonyms |
palasonin |
Origin of Product |
United States |
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